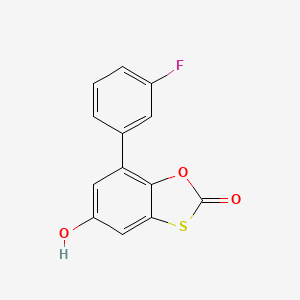

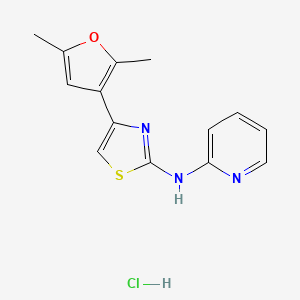

![molecular formula C10H7FN2O4 B2497383 3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2137684-59-2](/img/structure/B2497383.png)

3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One common approach involves the reaction of trifluoroacetonitrile with pyridinium compounds to form 2-(trifluoromethyl)imidazo[1,2-a]pyridines and their derivatives. These reactions often employ catalysis and specific reagents to guide the formation of the target compound (Banks & Thomson, 1984). Another route involves the use of ethyl α-benzotriazolyl-α-morpholinoacetate as a starting material to synthesize 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine derivatives through reactions catalyzed by Ga(OTf)3 (Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been extensively studied using various analytical techniques. For instance, the structure of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide was determined using FT-IR, NMR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) calculations were also performed to confirm the molecular structure and to investigate the physicochemical properties of the compound (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including regioselective fluorination, which can be performed in aqueous conditions using Selectfluor as the fluorinating reagent. This process highlights the versatility and reactivity of the imidazo[1,2-a]pyridine core, allowing for the introduction of fluorine atoms at specific positions on the ring (Liu et al., 2015).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure and substitution patterns. Structural and energetic studies of luminescent complexes based on imidazo[1,2-a]pyridine derivatives have provided insights into their photophysical properties and potential applications as luminescent materials (Kutniewska et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key aspects of imidazo[1,2-a]pyridine derivatives. Studies on the fluorescence switching of imidazo[1,5-a]pyridinium ions, for example, have demonstrated their potential as pH sensors with dual emission pathways, indicating the impact of chemical modifications on their properties and functionalities (Hutt et al., 2012).

Scientific Research Applications

Fluorescence Properties and Sensing Applications

- Fluorescence Switching: Imidazo[1,5-a]pyridinium ions, related to the compound , show significant changes in emission properties based on structural modifications. They can respond to pH changes with distinct de-excitation pathways, making them suitable for fluorescence turn-on or ratiometric response applications (Hutt et al., 2012).

- Fluorescent Probes: Imidazo[1,5-a]pyridine derivatives, including compounds like the one , have been used as fluorescent probes in liposome models. Their compact shape and remarkable photophysical properties make them suitable for studying membrane dynamics and fluidity (Renno et al., 2022).

Synthetic Applications and Chemical Properties

- Regioselective Synthesis: A study on the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines demonstrated the use of Selectfluor as a fluorinating agent in aqueous conditions, highlighting the potential for targeted chemical modifications (Liu et al., 2015).

- Functionalization Reactions: Research into the functionalization of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine suggests potential synthetic pathways that could be applicable to the synthesis of related compounds (Yıldırım et al., 2005).

Medical and Biological Applications

- Alzheimer’s Disease Imaging: Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their potential use in imaging β-amyloid plaques in Alzheimer’s disease, indicating a possible application in medical diagnostics (Zeng et al., 2006).

Miscellaneous Applications

- Synthesis of Novel Tetracyclic Derivatives: Tetracyclic imidazo[1,2-a]pyridine derivatives have been prepared via intramolecular nucleophilic aromatic substitution, indicating the compound's versatility in creating structurally complex molecules (Changunda et al., 2020).

Future Directions

properties

IUPAC Name |

3-fluoro-6-methoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O4/c1-17-10(16)5-2-3-6-12-7(9(14)15)8(11)13(6)4-5/h2-4H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZRXXWQZJPBBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=NC(=C2F)C(=O)O)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

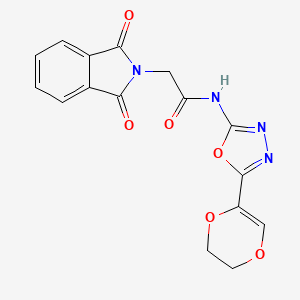

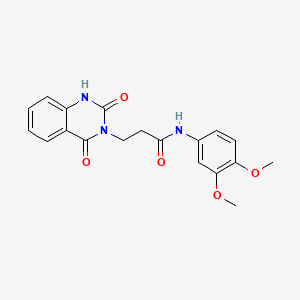

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2497307.png)

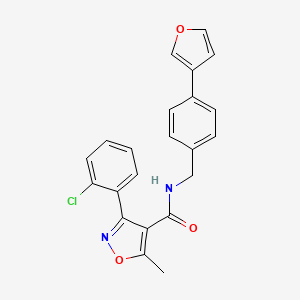

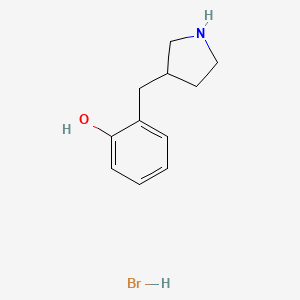

![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)

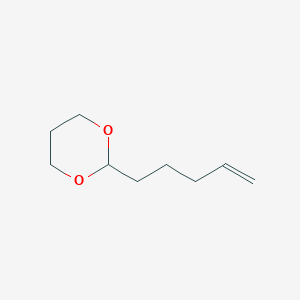

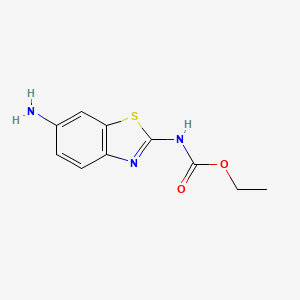

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)

![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)

![3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497323.png)